Hexafluorocyclobutene

Catalog No.
S605036
CAS No.
697-11-0
M.F
C4F6
M. Wt
162.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexafluorocyclobutene

CAS Number

697-11-0

Product Name

Hexafluorocyclobutene

IUPAC Name

1,2,3,3,4,4-hexafluorocyclobutene

Molecular Formula

C4F6

Molecular Weight

162.03 g/mol

InChI

InChI=1S/C4F6/c5-1-2(6)4(9,10)3(1,7)8

InChI Key

QVHWOZCZUNPZPW-UHFFFAOYSA-N

SMILES

C1(=C(C(C1(F)F)(F)F)F)F

Synonyms

hexafluorocyclobutene, HFCB-F6

Canonical SMILES

C1(=C(C(C1(F)F)(F)F)F)F

Hexafluorocyclobutene is a synthetic organic compound with the chemical formula C4F6C_4F_6. It belongs to the class of perfluorinated compounds, characterized by the presence of six fluorine atoms replacing hydrogen atoms in the cyclobutene structure. This compound is notable for its unique structural properties, including a highly strained four-membered ring, which contributes to its reactivity and potential applications in various fields, particularly in materials science and organic chemistry .

Due to its strained structure and the presence of fluorine atoms. Key reactions include:

  • Thermal Rearrangement: Hexafluorocyclobutene can undergo thermal rearrangement to yield hexafluorobicyclobutane when heated, demonstrating its stability under certain conditions .
  • Reactivity with Alkenes: This compound can react with certain alkenes through a concerted mechanism known as "fluorohomoene" reaction, which is classified as a pseudopericyclic process .
  • Interaction with Elemental Sulfur: At elevated temperatures (≥ 280 °C), hexafluorocyclobutene interacts with elemental sulfur, leading to mutual conversion and formation of similar products as hexafluorobutadiene .

Hexafluorocyclobutene can be synthesized through several methods:

  • Thermal Cyclization: One common method involves the thermal cyclization of hexafluorobutadiene, which leads to the formation of hexafluorocyclobutene under specific conditions .
  • Fluorination Reactions: Another approach includes the direct fluorination of cyclobutene or related compounds using fluorinating agents, which results in the substitution of hydrogen atoms with fluorine atoms .

Hexafluorocyclobutene has several applications across different fields:

  • Material Science: Due to its unique properties, it is used in the development of advanced materials, including coatings and polymers that require high thermal stability and chemical resistance.
  • Organic Synthesis: It serves as an intermediate in various organic synthesis processes, particularly in creating fluorinated compounds that have specific functional properties.
  • Atmospheric Chemistry Studies: The compound is also studied for its atmospheric reactivity and potential impacts on environmental chemistry .

Research on interaction studies involving hexafluorocyclobutene primarily focuses on its reactivity with halogens (e.g., chlorine) and hydroxyl radicals. These studies help understand its atmospheric behavior and potential degradation pathways. For instance, it has been observed that hexafluorocyclobutene reacts with chlorine atoms at a rate constant measured as (8.88±0.69)×1013(8.88±0.69)×10^{-13} cm³/molecule/s, indicating moderate reactivity under atmospheric conditions .

Hexafluorocyclobutene shares similarities with other perfluorinated compounds but possesses unique characteristics due to its cyclic structure. Here are some similar compounds for comparison:

Compound NameFormulaKey Characteristics
HexafluorobutadieneC4F6C_4F_6Linear structure; reactive diene; used in polymerization.
OctafluorocyclopenteneC5F8C_5F_8Five-membered ring; higher stability; used in specialty chemicals.
PerfluorocyclopropaneC3F6C_3F_6Smaller three-membered ring; high reactivity; used in chemical synthesis.

Uniqueness of Hexafluorocyclobutene: Unlike its linear counterpart (hexafluorobutadiene), hexafluorocyclobutene's cyclic structure imparts distinct strain energy and reactivity patterns. Additionally, compared to octafluorocyclopentene, it has a smaller ring size which influences its chemical behavior and potential applications.

XLogP3

1.4

Boiling Point

5.5 °C

Melting Point

-60.0 °C

Other CAS

697-11-0

Wikipedia

Hexafluorocyclobutene

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

The effect of hexafluorocyclobutene on rat bronchoalveolar lavage fluid surfactant phospholipids and alveolar type II cells

B Jugg, J Jenner, J N Hughes, P Rice
PMID: 11476160   DOI: 10.1191/096032701678227686

Abstract

Hexafluorocyclobutene (HFCB), a reactive organohalogen gas, causes overwhelming pulmonary oedema. We investigated its effect on the rat lung surfactant system, comparing its action on type II pneumocytes with air-exposed rats. The inflammatory cell population and protein content of bronchoalveolar lavage fluid was analysed following exposure to air or HFCB (LCt30). Six rat lung phospholipids were measured by high-performance liquid chromatography, following solid phase extraction (SPE) from lavage fluid. Transmission electron microscopy (TEM) was used to visualise effects on alveolar type II cell ultrastructure. HFCB caused changes in cell populations and increased lavage fluid protein compared to controls, suggesting a permeability oedema. Changes in the total amount and percentage composition (sustained decrease in phosphatidylglycerol and phosphatidylcholine) of surfactant phospholipids also occurred. TEM observations indicated no direct ultrastructural damage to the type II cells, but showed initial, rapid release of surfactant into the alveolar space. HFCB altered the surfactant system in a manner similar to that shown following another reactive organohalogen gas, perfluoroisobutene (PFIB), but differently to that after phosgene. These differences suggest different mechanisms of action even though pulmonary oedema is the final injury for all gases. Better knowledge of the mechanisms involved will improve prospects for prophylactic/therapeutic intervention.


Structure-pulmonary toxicity/retention relationships of inhaled fluorocyclobutenes

M P Maidment, S K Patel, D G Upshall, C M Timperley
PMID: 10215183   DOI: 10.1002/(sici)1099-1263(199903/04)19:2<113::aid-jat551>3.0.co;2-y

Abstract

Hexafluorocyclobutene (HFCB) and derivatives have been used as fumigants, refrigerants and polymerization monomers. When inhaled they produce a potentially fatal pulmonary oedema similar to that induced by perfluoroisobutene (PFIB), a by-product of Teflon manufacture. This study determined the relationship between the chemical structure, respiratory retention and toxicity of HFCB and five analogues in rats and mice. Retention in the rat was determined using a flow-through system combining nose-only exposure and plethysmography. Structural changes to HFCB modified retention. At concentrations of ca. 1 ppm, where uptake was independent of exposure time, the rate of uptake was increased by halogen substitution in the order 3-Br = 1-Br = 1-Cl > 3-Cl = 1-H > HFCB, and was a function of volatility. At concentrations of 6 or 30 ppm, the percentage retained and rate of uptake decreased with time. The total mass retained (micromol kg(-1)) was not proportional to inhaled concentration and was best described by the calculated partition coefficient (octane-water). No clear relationship between retention and reactivity was apparent. The contribution of volatility, partition coefficient and reactivity to the uptake process depended on inhaled concentration. The toxicity of the fluorocyclobutenes agreed with reactivity relationships based on electrophilicity (lowest unoccupied molecular orbital energy), carbanion stability and leaving-group mobility. Toxicity is based principally on the number of successive alkylations (1, 2 or 3) that can occur with tissue nucleophiles.


Retention of inhaled hexafluorocyclobutene in the rat

M P Maidment, P Rice, D G Upshall
PMID: 7884142   DOI: 10.1002/jat.2550140602

Abstract

Hexafluorocyclobutene (HFCB), a cyclic analogue of perfluoroisobutene (PFIB), is a reactive gas that induces a fulminating pulmonary oedema in rats from which animals may die after an apparently asymptomatic period between 24 and 30 h, depending on the dose. To determine the dose of inhaled gas to the respiratory tract, the retention of HFCB has been determined in the rat at three inhaled concentrations with simultaneous measurement of respiratory parameters. Rats exposed continuously to HFCB retained 25%, 19% and 16% of the inhaled dose after exposure to 1.2, 6 and 30 ppm, respectively, which fell to 24%, 17% and 9% at 30 min and 21%, 16% and 6.5% after 1 h. The rate of uptake of HFCB decreased markedly at the highest concentration from 200 to 112 nmol min-1 kg-1 after 30 min and to 90 nmol min-1 kg-1 after a further 30 min. Ventilatory parameters were unchanged throughout the experiment and there was no evidence of pathological or histopathological damage at the end of the exposure. On renewal of exposure to gas after a 15-min pause, the percentage of gas retained was unchanged from that determined previously. The results indicate that there is a saturable component within the respiratory tract that is both time and concentration dependent. Hexafluorocyclobutene does not produce direct pathological damage outside the lung, which indicates that it may react rapidly with tissue components within the lung.


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